2-Nitro-4-(pentafluorosulfanyl)aniline

Übersicht

Beschreibung

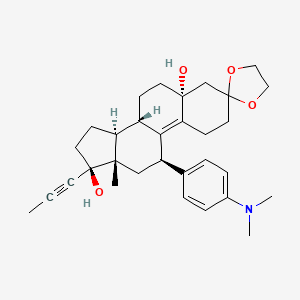

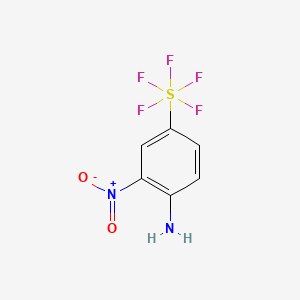

2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .

Synthesis Analysis

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The pentafluorosulfanyl group on 2-Nitro-4-(pentafluorosulfanyl)aniline can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis

2-Nitro-4-(pentafluorosulfanyl)aniline has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis of SF5-Containing Compounds : 2-Nitro-4-(pentafluorosulfanyl)aniline is used in the direct amination of nitro(pentafluorosulfanyl)benzenes to synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, important in organic chemistry and pharmaceuticals (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution Reactions : It is used in vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions, leading to various substituted benzene compounds (Beier et al., 2011).

Synthesis of Alkenyl-(Pentafluorosulfanyl)Benzenes : In the Horner–Wadsworth–Emmons reaction, it facilitates the synthesis of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines (Iakobson & Beier, 2012).

Synthesis of SF5-Substituted Indazoles : It's used in the synthesis of 5-SF5-substituted indazoles, which serve as versatile building blocks for diverse organic synthesis (Fan et al., 2017).

Hydroxylation to Produce Phenols : It reacts with cumyl hydroperoxide to form nitro(pentafluorosulfanyl)phenols, which upon reduction yield amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Zukünftige Richtungen

The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .

Eigenschaften

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(pentafluorosulfanyl)aniline | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)